methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate
CAS No.: 524036-06-4
Cat. No.: VC13311175
Molecular Formula: C4H4N4O4
Molecular Weight: 172.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 524036-06-4 |
|---|---|
| Molecular Formula | C4H4N4O4 |
| Molecular Weight | 172.10 g/mol |
| IUPAC Name | methyl 5-nitro-2H-triazole-4-carboxylate |
| Standard InChI | InChI=1S/C4H4N4O4/c1-12-4(9)2-3(8(10)11)6-7-5-2/h1H3,(H,5,6,7) |
| Standard InChI Key | VZOGVAWHFFOYNM-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NNN=C1[N+](=O)[O-] |
| Canonical SMILES | COC(=O)C1=NNN=C1[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
The compound features a 1,2,3-triazole core substituted at the 4-position with a carboxylate ester (-COOCH₃) and at the 5-position with a nitro group (-NO₂). Key structural insights include:
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Aromaticity: The triazole ring contributes to planarity and resonance stabilization, enhancing stability .
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Electron-withdrawing effects: The nitro group reduces electron density at adjacent positions, influencing reactivity and intermolecular interactions .
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Tautomerism: The 2H-tautomer is stabilized by conjugation between the nitro group and the triazole ring .
Table 1: Basic Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₄H₄N₄O₄ | |
| Molecular weight | 172.10 g/mol | |
| IUPAC name | Methyl 5-nitro-2H-triazole-4-carboxylate | |
| SMILES | COC(=O)C1=NNN=C1N+[O-] |
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves cyclization and functionalization steps:
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Triazole ring formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or hydrazine-mediated cyclization .
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Nitration: Introduction of the nitro group using nitric acid or nitronium tetrafluoroborate .
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Esterification: Reaction of the carboxylic acid intermediate with methanol under acidic conditions.
Example Protocol (adapted from ):
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Cyclization: React 1-azido-4-nitrobenzene with ethyl acetoacetate in methanol using sodium ethoxide (0–5°C, 8 hours).
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Hydrazinolysis: Treat the intermediate with hydrazine hydrate in DMF (reflux, 6 hours).
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Condensation: React the carbohydrazide with pyrazole aldehydes in ethanol/H₂SO₄ (reflux, 1–2 hours).
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | NaOEt, MeOH, 0–5°C | 75% |
| Nitration | HNO₃/H₂SO₄, 0°C | 60–70% |
| Esterification | CH₃OH, H₂SO₄, reflux | 80–85% |
Chemical Properties and Reactivity
Physicochemical Properties
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and ethanol .
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Stability: Stable under ambient conditions but sensitive to strong acids/bases due to ester hydrolysis .
Reactivity
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Ester hydrolysis: Forms 5-nitro-2H-1,2,3-triazole-4-carboxylic acid under acidic/basic conditions .
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Nitro group reduction: Catalytic hydrogenation yields the corresponding amine derivative, a potential pharmacophore .
Table 3: Spectral Data
| Technique | Key Signals |
|---|---|
| IR (cm⁻¹) | 1720 (C=O), 1530 (N-O asymmetric) |
| ¹H NMR (δ) | 3.90 (s, 3H, -OCH₃), 8.20 (s, 1H, triazole) |
| ¹³C NMR (δ) | 165.5 (C=O), 148.2 (C-NO₂) |
Biological Activity and Applications
Pharmacological Applications
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Drug intermediates: The nitro group serves as a precursor for bioisosteric modifications .
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Agrochemicals: Triazole derivatives are used in fungicides and herbicides .
Table 4: Comparative Bioactivity of Triazole Analogs
| Compound | Activity (IC₅₀) | Target Organism |
|---|---|---|
| Fluconazole | 0.5 μM | Candida albicans |
| 5-Nitro-1,2,3-triazole-4-carboxamide | 1.7 μM (TEAD inhibition) | Human cancer cells |
Future Directions
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